molecular formula C19H16N4O2 B14175153 2-Amino-4-(2,5-dimethoxyphenyl)-6-pyridin-3-ylpyridine-3-carbonitrile CAS No. 578745-97-8

2-Amino-4-(2,5-dimethoxyphenyl)-6-pyridin-3-ylpyridine-3-carbonitrile

Katalognummer: B14175153
CAS-Nummer: 578745-97-8
Molekulargewicht: 332.4 g/mol
InChI-Schlüssel: NJMAOFNJCLSNQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-4-(2,5-dimethoxyphenyl)-6-pyridin-3-ylpyridine-3-carbonitrile is a complex organic compound with a unique structure that includes both pyridine and phenyl groups. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and applications in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(2,5-dimethoxyphenyl)-6-pyridin-3-ylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethoxybenzaldehyde with malononitrile in the presence of ammonium acetate, followed by cyclization and subsequent functional group modifications . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4-(2,5-dimethoxyphenyl)-6-pyridin-3-ylpyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

2-Amino-4-(2,5-dimethoxyphenyl)-6-pyridin-3-ylpyridine-3-carbonitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Amino-4-(2,5-dimethoxyphenyl)-6-pyridin-3-ylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Amino-4-(2,5-dimethoxyphenyl)-6-pyridin-3-ylpyridine-3-carbonitrile stands out due to its combination of pyridine and phenyl groups, which confer unique electronic and steric properties. This makes it particularly valuable in the design of new drugs and materials with specific desired properties .

Eigenschaften

CAS-Nummer

578745-97-8

Molekularformel

C19H16N4O2

Molekulargewicht

332.4 g/mol

IUPAC-Name

2-amino-4-(2,5-dimethoxyphenyl)-6-pyridin-3-ylpyridine-3-carbonitrile

InChI

InChI=1S/C19H16N4O2/c1-24-13-5-6-18(25-2)15(8-13)14-9-17(12-4-3-7-22-11-12)23-19(21)16(14)10-20/h3-9,11H,1-2H3,(H2,21,23)

InChI-Schlüssel

NJMAOFNJCLSNQY-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)OC)C2=CC(=NC(=C2C#N)N)C3=CN=CC=C3

Löslichkeit

1.7 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.